(S)-顺式香叶醇

描述

(S)-cis-Verbenol is a monoterpene that is commonly found as a component of essential oils. It has been identified as a significant compound due to its biological activities, which include antiprotozoal, anti-ischemic, and anti-inflammatory effects. This compound has also been recognized for its role as a pheromone in the behavior of certain insect species, particularly bark beetles .

Synthesis Analysis

The synthesis of optically pure enantiomers of cis-verbenol has been achieved, with specific attention to the (1S, 4S, 5S)-2-Pinen-4-ol enantiomer. This particular enantiomer has been noted for its varying optical rotation depending on the solvent used, which highlights the complexity of its stereochemistry. The synthesis of these enantiomers is crucial for the study of their biological activities and for their potential use in various applications, including as pheromones for bark beetles .

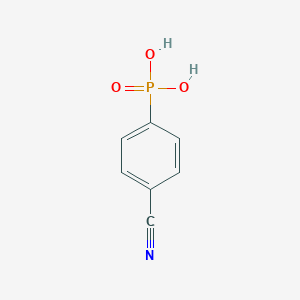

Molecular Structure Analysis

The molecular structure of (S)-cis-Verbenol is characterized by its specific stereochemistry, which is critical for its biological function. The designation of the Ips pheromone as (+)-cis-verbenol has been deemed ambiguous due to the compound's different optical rotations in various solvents. Therefore, it is more accurately referred to as (1S, 4S, 5S)-2-pinen-4-ol. Understanding the molecular structure is essential for the synthesis of the compound and for the elucidation of its interactions with biological targets .

Chemical Reactions Analysis

(S)-cis-Verbenol has been shown to interact with biological systems in a way that suggests it undergoes specific chemical reactions within these contexts. For instance, its ability to reduce the intracellular level of reactive oxygen species (ROS) without directly scavenging ROS suggests that it may participate in reactions that modulate oxidative stress. Additionally, its role as an aggregation pheromone implies that it may be involved in chemical signaling pathways in insects .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-cis-Verbenol contribute to its biological activities. It has been shown to possess good activity against trypanosomes and Leishmania species, with low cytotoxicity against human cells. This indicates a favorable selectivity index for potential therapeutic applications. Furthermore, its anti-oxidative and anti-inflammatory activities suggest that it has the ability to modulate physiological processes related to oxidative stress and inflammation. These properties are essential for the development of (S)-cis-Verbenol as a therapeutic agent .

科学研究应用

抗缺血和抗炎活性

(S)-顺式香叶醇因其潜在的抗缺血和抗炎活性而受到研究。研究表明,它可以减少脑缺血损伤,并防止由氧葡萄糖剥夺引起的脑神经元细胞死亡。它不抑制 NMDA 刺激的钙内流,但会降低细胞内活性氧 (ROS) 的水平,表明其作为抗氧化剂和抗炎剂的潜力 (Choi 等人,2010)。

结构和分子活性

已经对顺式香叶醇的结构及其相互作用进行了研究。了解其分子结构对于掌握其分子活性至关重要。在气相中,顺式香叶醇最稳定的构象表现出抗 HO-CH 排列 (Blanco 等人,2020)。

抗原生动物活性

(S)-顺式香叶醇对利什曼原虫属和克氏锥虫表现出显着的抗原生动物活性。它对这些寄生虫的有效性,加上对人体细胞没有细胞毒性,表明其治疗由这些病原体引起的疾病的潜力 (Yaluff 等人,2017)。

在昆虫信息素中的作用

(S)-顺式香叶醇在树皮甲虫的聚集信息素中发挥作用。它的存在会影响甲虫的行为,例如山松甲虫、庞德罗莎松甲虫,表明其在昆虫学研究中的重要性 (Miller & Lafontaine,1991)。

生物转化研究

已经对 (S)-顺式香叶醇与各种微生物(例如珊瑚红诺卡氏菌)的生物转化进行了研究,表明其在生物技术和有机化学中的潜在应用 (Manjarrez 等人,2007)。

人类中代谢物的鉴定

在职业性接触萜烯后,(S)-顺式香叶醇及其异构体已在人尿中被鉴定,表明其作为此类接触的生物标志物的潜力 (Eriksson & Levin,1990)。

属性

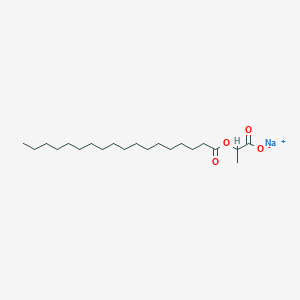

IUPAC Name |

(1S,2S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONIGEXYPVIKFS-YIZRAAEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2CC1C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H]2C[C@@H]1C2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885073 | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma MSDS] | |

| Record name | (S)-cis-Verbenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

(S)-cis-Verbenol | |

CAS RN |

18881-04-4, 1845-30-3 | |

| Record name | (-)-Verbenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18881-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Verbenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verbenol, (S)-cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018881044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,2β,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERBENOL, (S)-CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR9T57F48T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)